molecular formula C25H27ClN4O2S B15410845 1-{[5-(5-Chloro-2-thienyl)isoxazol-3-YL]methyl}-N-(1-isopropylpiperidin-4-YL)-1H-indole-2-carboxamide

1-{[5-(5-Chloro-2-thienyl)isoxazol-3-YL]methyl}-N-(1-isopropylpiperidin-4-YL)-1H-indole-2-carboxamide

Cat. No.: B15410845
M. Wt: 483.0 g/mol
InChI Key: MMGXOGPDBICRQF-UHFFFAOYSA-N
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Description

This compound (referred to as IIA in ) is a heterocyclic organic molecule with a molecular formula of C₂₅H₂₇ClN₄O₂S . Its structure integrates an indole core substituted with a carboxamide group linked to a 1-isopropylpiperidin-4-yl moiety. A 5-(5-chloro-2-thienyl)isoxazol-3-ylmethyl group is attached to the indole nitrogen, contributing to its unique electronic and steric profile. The compound was first defined in 2005 and last modified in 2011, reflecting iterative optimizations in its design .

Properties

Molecular Formula

C25H27ClN4O2S

Molecular Weight

483.0 g/mol

IUPAC Name

1-[[5-(5-chlorothiophen-2-yl)-1,2-oxazol-3-yl]methyl]-N-(1-propan-2-ylpiperidin-4-yl)indole-2-carboxamide

InChI

InChI=1S/C25H27ClN4O2S/c1-16(2)29-11-9-18(10-12-29)27-25(31)21-13-17-5-3-4-6-20(17)30(21)15-19-14-22(32-28-19)23-7-8-24(26)33-23/h3-8,13-14,16,18H,9-12,15H2,1-2H3,(H,27,31)

InChI Key

MMGXOGPDBICRQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N2CC4=NOC(=C4)C5=CC=C(S5)Cl

Origin of Product

United States

Biological Activity

The compound 1-{[5-(5-Chloro-2-thienyl)isoxazol-3-YL]methyl}-N-(1-isopropylpiperidin-4-YL)-1H-indole-2-carboxamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H27ClN4O2SC_{25}H_{27}ClN_{4}O_{2}S with a molecular weight of approximately 483.025 g/mol. The structure includes an indole moiety, an isoxazole ring, and a chlorine atom in the thienyl group. These features contribute to its interaction with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of coagulation factors , particularly factor Xa, which plays a crucial role in the coagulation cascade. Inhibition of factor Xa can lead to anticoagulant effects, making this compound a candidate for the treatment of thrombotic disorders .

Antiproliferative Activity

In addition to its anticoagulant properties, studies have investigated the antiproliferative effects of related compounds. For instance, derivatives of indole-2-carboxamide have shown significant activity against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cells. The most potent derivatives exhibited GI50 values ranging from 29 nM to 42 nM, indicating strong antiproliferative effects .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological ActivityGI50 (nM)
This compoundIndole, IsoxazoleFactor Xa inhibitorN/A
3-cyano-N-(1-isopropylpiperidin-4-YL)-7-methyl-1H-indole-2-carboxamideIndole, CyanoAntiproliferative29 - 42
N-(4-chlorophenyl)-N'-(isopropyl)piperazine-1,4-dicarboxamidePiperazineVaries significantlyN/A

Case Studies

Several studies have focused on the synthesis and evaluation of biological activity for compounds related to This compound :

  • Study on Factor Xa Inhibition : A study demonstrated that modifications in the indole or isoxazole moieties can enhance potency against factor Xa. The structure-activity relationship (SAR) analysis indicated that specific substitutions could lead to improved anticoagulant effects.
  • Antiproliferative Assays : Another research effort evaluated the antiproliferative activity of various derivatives against multiple cancer cell lines. The results indicated that certain structural modifications significantly increased the potency against cancer cells, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The closest structural analogs identified in the provided evidence include IIE (from ) and a derivative described in . Below is a detailed analysis:

Structural Comparison with IIE

IIE (1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(1-isopropylpiperidin-4-yl)-1H-indole-2-carboxamide) shares the indole-carboxamide-piperidine backbone with IIA but differs in the substituent at the indole nitrogen (Table 1).

Feature IIA IIE
Indole Substituent 5-(5-chloro-2-thienyl)isoxazol-3-ylmethyl 2-[(4-chlorophenyl)amino]-2-oxoethyl
Key Functional Groups Isoxazole, thiophene, chloro Chlorophenyl, urea-like carbonyl
Molecular Complexity Higher (due to fused isoxazole-thiophene) Moderate (linear oxoethyl chain with aryl substituent)
Potential Solubility Likely lower (aromatic rings dominate) Possibly higher (polar oxoethyl group)

Structural Implications :

  • In contrast, IIE’s urea-like oxoethyl group could facilitate hydrogen bonding .
  • The chloro substituent in both compounds suggests halogen-bonding capabilities, but its placement on a thiophene (IIA ) versus a benzene ring (IIE ) alters electronic distribution and steric bulk .
Comparison with Derivative

A compound from (1-{[5-(5-chloro-2-thienyl)isoxazol-3-yl]methyl}-3-cyano-N-(1-isopropylpiperidin-4-yl)-7-methyl-1H-indole-2-carboxamide) shares the core structure of IIA but includes additional 3-cyano and 7-methyl substitutions on the indole ring. These modifications likely:

  • Increase steric hindrance at the indole 3-position.
  • Enhance metabolic stability via methyl substitution at the 7-position.

However, the absence of accessible data in precludes further pharmacological analysis .

Research Findings and Implications

Target Selectivity : The isoxazole-thiophene group in IIA may favor interactions with targets requiring rigid, planar ligands (e.g., kinases), whereas IIE ’s flexible oxoethyl chain could suit GPCRs or proteases .

ADME Properties : IIA ’s higher lipophilicity (LogP inferred from structure) may limit aqueous solubility but improve membrane permeability compared to IIE .

Tables

Table 1 : Structural comparison of IIA and IIE
(Refer to Section 2.1 for details.)

Table 2 : Molecular descriptors (derived from )

Parameter IIA IIE (Inferred)
Molecular Weight 489.03 g/mol ~475.0 g/mol (estimated)
Halogen Atoms 1 Cl 1 Cl
Hydrogen Bond Acceptors 6 (N, O, S) 5 (N, O)

Q & A

Q. What are the key synthetic strategies for constructing the heterocyclic core of 1-{[5-(5-Chloro-2-thienyl)isoxazol-3-YL]methyl}-N-(1-isopropylpiperidin-4-YL)-1H-indole-2-carboxamide?

The synthesis involves multi-step protocols focusing on:

  • Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under thermal or microwave-assisted conditions, as demonstrated in isoxazole-containing analogs .
  • Indole-piperidine coupling : Nucleophilic substitution or reductive amination to attach the indole-carboxamide moiety to the isopropylpiperidine group, requiring precise control of solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C or NaBH(OAc)₃) .
  • Chlorothiophene integration : Suzuki-Miyaura cross-coupling or halogenation reactions to introduce the 5-chloro-2-thienyl substituent .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the isoxazole ring and substitution patterns on the piperidine and indole moieties .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns, especially for chlorine-containing fragments .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in the isopropylpiperidine group .

Q. What solubility and stability considerations are critical for in vitro assays?

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Adjust using co-solvents like PEG-400 if precipitation occurs .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4°C–37°C), and light exposure. Monitor via HPLC to identify hydrolytic or oxidative degradation products .

Advanced Research Questions

Q. How can molecular docking studies optimize target binding affinity for this compound?

  • Target selection : Prioritize receptors with known affinity for indole-carboxamide derivatives (e.g., kinase enzymes, GPCRs). Use databases like PDB or AlphaFold for homology modeling .
  • Docking protocols : Employ software like AutoDock Vina or Schrödinger Suite. Parameterize the chloro-thienyl and isoxazole groups for hydrophobic interactions and π-π stacking .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Resolve discrepancies by adjusting force fields or solvation models .

Q. What strategies resolve contradictions in SAR data for analogs of this compound?

  • Systematic substitution : Modify the chloro-thienyl group (e.g., replace with bromo or methylthio) and assess activity against a panel of targets. Use ANOVA to identify statistically significant trends .
  • Meta-analysis : Cross-reference published data on related indole-isoxazole hybrids to distinguish assay-specific artifacts from true structure-activity relationships .
  • Crystallographic evidence : Resolve ambiguous binding modes by co-crystallizing the compound with its target protein .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial design to optimize variables like temperature (60°C–120°C), catalyst loading (0.1–5 mol%), and reaction time (2–24 hrs). Use response surface methodology to identify maxima .
  • Flow chemistry : Transition batch reactions to continuous flow systems for improved heat/mass transfer, especially during exothermic steps like isoxazole cyclization .
  • Purification : Implement flash chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation (>95%) .

Q. What analytical methods are suitable for detecting metabolic byproducts in pharmacokinetic studies?

  • LC-MS/MS : Use C18 columns and electrospray ionization (ESI) in positive/negative modes. Fragment ions at m/z 383.88 (parent ion) and 245.12 (cleaved indole-piperidine) for identification .
  • Radiolabeling : Introduce ¹⁴C or ³H isotopes at the chloro-thienyl group to track metabolic pathways in rodent models .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Replicate assays : Repeat experiments under standardized conditions (e.g., cell line, passage number, serum concentration).
  • Control benchmarking : Compare against reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
  • Data normalization : Use Z-score or fold-change metrics to account for inter-lab variability in potency measurements .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateKey ReactionConditionsYield (%)Reference
5-Chloro-2-thienyl isoxazoleCyclocondensationNitrile oxide + alkyne, 80°C, 6 h65–72
Indole-2-carboxamide-piperidineReductive aminationNaBH(OAc)₃, DCM, rt, 12 h58
Final coupling productSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C45–50

Q. Table 2. Stability Profile in Aqueous Buffer (pH 7.4)

ConditionHalf-life (h)Major Degradation Product
25°C, dark>48None detected
37°C, light12N-dealkylated piperidine
60°C2Hydrolyzed isoxazole

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